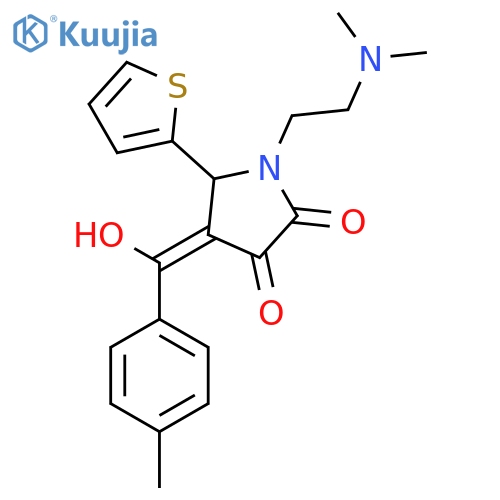Cas no 380873-14-3 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one)

380873-14-3 structure
商品名:1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 化学的及び物理的性質
名前と識別子
-
- 1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- AB00114882-01
- Oprea1_849785
- AKOS000528127
- (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione
- F1128-0171
- 380873-14-3
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- Z56865724
-
- インチ: 1S/C20H22N2O3S/c1-13-6-8-14(9-7-13)18(23)16-17(15-5-4-12-26-15)22(11-10-21(2)3)20(25)19(16)24/h4-9,12,17,23H,10-11H2,1-3H3/b18-16+
- InChIKey: MARNWLXIZADNBK-FBMGVBCBSA-N
- ほほえんだ: S1C=CC=C1C1/C(=C(/C2C=CC(C)=CC=2)\O)/C(C(N1CCN(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 370.13511374g/mol
- どういたいしつりょう: 370.13511374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 582
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 89.1Ų
1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1128-0171-5μmol |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-4mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-20μmol |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-2μmol |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-3mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-15mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-5mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-20mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-1mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1128-0171-30mg |
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one |
380873-14-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
380873-14-3 (1-2-(dimethylamino)ethyl-3-hydroxy-4-(4-methylbenzoyl)-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
